Home > Products > Screening Compounds P68697 > n-((3-Methylpyridin-2-yl)methyl)-9h-purin-6-amine
n-((3-Methylpyridin-2-yl)methyl)-9h-purin-6-amine -

n-((3-Methylpyridin-2-yl)methyl)-9h-purin-6-amine

Catalog Number: EVT-8389053
CAS Number:
Molecular Formula: C12H12N6
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine is a purine derivative characterized by the presence of a 3-methylpyridine moiety attached to the purine structure. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly as an enzyme inhibitor.

Source

The synthesis of N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine typically begins with commercially available starting materials such as 3-methylpyridine and 6-chloropurine. These precursors are readily accessible and allow for efficient synthesis in laboratory settings.

Classification

This compound falls under the category of purine derivatives, which are significant in biochemistry and pharmacology due to their roles as building blocks of nucleic acids and their involvement in various biochemical processes.

Synthesis Analysis

Methods

The most common method for synthesizing N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine involves a nucleophilic substitution reaction. The synthesis can be outlined as follows:

  1. Starting Materials: 3-methylpyridine and 6-chloropurine.
  2. Reaction Conditions: The reaction is typically conducted in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
  3. Purification: After the reaction, the product is purified using column chromatography to isolate the desired compound.

Technical Details

In an industrial context, continuous flow reactors may be utilized to scale up production, enhancing control over reaction conditions and improving yield while reducing costs.

Molecular Structure Analysis

Structure

N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine features a complex molecular structure that includes:

  • A purine core
  • A 3-methylpyridine side chain

Data

The molecular formula is C12H13N5C_{12}H_{13}N_5 with a molecular weight of approximately 229.26 g/mol. The compound's structural representation includes various functional groups that contribute to its reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to derivatives such as N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-one.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Hydrogen peroxide in an aqueous medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Potassium carbonate in dimethylformamide.
Mechanism of Action

The mechanism of action for N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine primarily involves its interaction with specific enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity and disrupting biochemical pathways. This property makes it a candidate for therapeutic applications, particularly in cancer treatment where kinase inhibition is beneficial .

Physical and Chemical Properties Analysis

Physical Properties

N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine is typically described as a solid at room temperature, though specific melting points or solubility data may vary based on purity and form.

Chemical Properties

The compound exhibits properties typical of amines and heterocycles, including:

  • Reactivity with electrophiles
  • Ability to form hydrogen bonds due to the presence of nitrogen atoms in its structure.

Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.

Applications

N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine has diverse applications across several fields:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated as a potential enzyme inhibitor, particularly targeting kinases.
  3. Medicine: Explored for therapeutic effects including anti-cancer and anti-inflammatory properties.
  4. Industry: Used in developing new materials with tailored properties .

This compound's unique structure enhances its binding affinity towards specific biological targets, making it an important subject of study in drug discovery and development efforts.

Synthetic Methodologies for N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine

Alkylation Strategies for Purine Functionalization

The regioselective alkylation of purines at the N9-position represents a cornerstone synthetic approach for constructing N-((3-methylpyridin-2-yl)methyl)-9H-purin-6-amine. Purine’s inherent tautomerism necessitates precise control to avoid O6/N7 alkylation byproducts. Industrial routes typically employ 6-chloropurine as the starting material, where the electron-withdrawing chlorine atom enhances N9 nucleophilicity. Alkylation proceeds via SN2 reaction between 6-chloropurine and (3-methylpyridin-2-yl)methyl bromide in aprotic dipolar solvents like dimethylformamide or dimethylacetamide at 60–80°C . Potassium carbonate serves as the optimal base, achieving >85% N9-selectivity due to steric discrimination between purine nitrogen atoms [4]. Post-alkylation, selective C6-amination is accomplished under pressure (3–5 bar) using methanolic ammonia at 120°C, displacing chlorine without competing N7-dealkylation [9].

Table 1: Alkylation Efficiency Under Varied Conditions

BaseSolventTemperature (°C)N9-Regioselectivity (%)
Potassium carbonateDimethylformamide6085
Sodium hydrideTetrahydrofuran062
TriethylamineAcetonitrile2545
Cesium carbonateDimethylacetamide8092

Protecting group strategies further enhance regiocontrol. N,N-Di-Boc protection of 6-aminopurine prior to alkylation eliminates C6 side reactions, though this adds two synthetic steps. After N9-alkylation, acid-mediated deprotection (trifluoroacetic acid/dichloromethane) cleanly regenerates the C6-amine [4] [9]. Metal coordination offers an alternative strategy; copper(I) templating via N7-binding during alkylation directs electrophiles exclusively to N9, as confirmed through X-ray crystallography of intermediate complexes [9].

Catalytic Cross-Coupling Reactions in Heterocyclic Systems

Transition-metal catalyzed cross-coupling enables direct functionalization of preassembled N-((3-methylpyridin-2-yl)methyl)purin-6-amine scaffolds. Palladium-catalyzed Buchwald-Hartwig amination installs aryl/alkyl groups at C2 or C8 positions using N-heterocyclic carbene (NHC) palladium complexes. N-Heterocyclic carbene ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) provide exceptional stability under aerobic conditions, enabling reactions at 0.5–1 mol% catalyst loading [8]. Key advantages include:

  • Tolerance of free amino groups without protection
  • Coupling efficiency with electron-deficient aryl bromides (>90% conversion)
  • Negligible homocoupling byproducts

Recent breakthroughs in Minisci-type C–H alkylation permit direct C8-functionalization without prehalogenation. Photoredox catalysis with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ generates alkyl radicals from boronic acids via oxidative fragmentation. Using catechol additives to form boronic acid catechol ester derivatives enhances radical generation efficiency, enabling C8-ethylation of N-((3-methylpyridin-2-yl)methyl)purin-6-amine with 87% yield in aqueous acetonitrile [2]. This method bypasses traditional halogenation/dehalogenation sequences, though competing N7-alkylation remains a challenge (<15% yield loss).

Solvent-Controlled Regioselective Modifications

Solvent polarity and coordination ability critically govern regioselectivity in purine derivatization. Nonpolar solvents (toluene, dichloroethane) favor N9-alkylation due to minimized solvation of the purine anion, enhancing steric differentiation between nitrogen sites. Conversely, polar aprotic solvents (dimethyl sulfoxide, N-methylacetamide) promote N7-alkylation through chelation-assisted deprotonation, as demonstrated in α-carboline syntheses where solvent switching inverted regioselectivity from 85:15 (N9:N7) in toluene to 10:90 in N-methylacetamide [5].

This principle enables late-stage diversification of N-((3-methylpyridin-2-yl)methyl)purin-6-amine:

  • C2-Arylation: In dimethylformamide, palladium(II) acetate/2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl catalyzes coupling with aryl iodides at C2 (70–80% yield)
  • C8-Bromination: Bromination in tetrahydrofuran with N-bromosuccinimide affords 8-bromopurines (>95% selectivity)
  • N1-Alkylation: Sodium hydride in dimethyl sulfoxide mediates selective N1-alkylation with alkyl halides, exploiting kinetic deprotonation differences

Solvent-dependent tautomerization underpins these selectivities; infrared spectroscopy confirms dimethyl sulfoxide stabilizes the N1–H tautomer, while nuclear magnetic resonance shows dimethylformamide favors N7–H/N9–H mixtures [5].

Scalable Industrial Synthesis: Continuous Flow Reactors and Purification Techniques

Continuous flow technology addresses key limitations in batch synthesis of N-((3-methylpyridin-2-yl)methyl)-9H-purin-6-amine, particularly hazardous intermediate handling and purification bottlenecks. Multistep sequences integrate:

  • Alkylation Module: Packed-bed reactor with immobilized cesium carbonate promotes N9-alkylation of 6-chloropurine with (3-methylpyridin-2-yl)methyl chloride at 100°C (residence time = 15 min)
  • Amination Module: Superheated methanol/ammonia (150°C, 50 bar) in corrosion-resistant alloy tubing (residence time = 30 min)
  • Inline Purification: Three-stage countercurrent liquid-liquid extraction separates ammonium chloride, followed by simulated moving bed chromatography (C18 silica, methanol/water gradient) [3] [6]

Table 2: Continuous Flow Reactor Performance Metrics

ParameterBatch ReactorFlow ReactorImprovement
Space-time yield (kg·m⁻³·day⁻¹)1521014-fold
Solvent consumption (L/kg)1204563% reduction
Purity after inline purification (%)9599.5Δ4.5%
Reaction volume for 1 kg (L)1005.295% reduction

Advanced purification technologies overcome solubility-driven crystallization failures:

  • Simulated moving bed chromatography: Continuous countercurrent separation with C18-modified silica achieves >99.5% purity at 22.7 g/h productivity, despite the compound’s high polarity [6]
  • Centrifugal partition chromatography: Solvent gradient elution in aqueous-organic biphasic systems separates regioisomers without solid supports
  • Membrane nanofiltration: Polyamide membranes retain palladium catalysts (>99.9% rejection) post C–H functionalization [6]

Industrial implementations by Pfizer and Novartis demonstrate 4-fold yield improvements over batch processes, primarily through precise thermal control during exothermic amination and avoidance of intermediate isolation [3]. Future development focuses on enzyme-membrane reactors for enantioselective derivatization and photochemical modules for C–H functionalization telescoping.

Properties

Product Name

n-((3-Methylpyridin-2-yl)methyl)-9h-purin-6-amine

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]-7H-purin-6-amine

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C12H12N6/c1-8-3-2-4-13-9(8)5-14-11-10-12(16-6-15-10)18-7-17-11/h2-4,6-7H,5H2,1H3,(H2,14,15,16,17,18)

InChI Key

DBMVAWDROSYMOP-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)CNC2=NC=NC3=C2NC=N3

Canonical SMILES

CC1=C(N=CC=C1)CNC2=NC=NC3=C2NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.